6-Amino-1,3-benzodioxole-5-carbonitrile
CAS No.: 187164-87-0
Cat. No.: VC20916883
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 187164-87-0 |
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Molecular Formula | C8H6N2O2 |
Molecular Weight | 162.15 g/mol |
IUPAC Name | 6-amino-1,3-benzodioxole-5-carbonitrile |
Standard InChI | InChI=1S/C8H6N2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,4,10H2 |
Standard InChI Key | WHSLUSAPNOCFII-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C(=C2)C#N)N |
Canonical SMILES | C1OC2=C(O1)C=C(C(=C2)C#N)N |
Introduction
Chemical Identity and Structure
6-Amino-1,3-benzodioxole-5-carbonitrile is characterized by a benzodioxole core structure with an amino group and a nitrile group at positions 6 and 5, respectively. The molecule combines the structural elements of a 1,3-benzodioxole (methylenedioxy) ring system with two important functional groups that influence its chemical behavior and potential applications.
Basic Identification Data
Structural Characteristics
The 1,3-benzodioxole core, also known as a methylenedioxy group when attached to a benzene ring, is a common structural motif found in many natural products and pharmaceutically active compounds. This structural element consists of a five-membered dioxole ring fused to a benzene ring. The addition of the amino group at position 6 and the nitrile group at position 5 creates a highly functionalized molecule with multiple reactive sites .
The structural arrangement of 6-amino-1,3-benzodioxole-5-carbonitrile is particularly noteworthy because:
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The amino group serves as a nucleophilic center and a potential site for further functionalization.
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The nitrile group provides a rigid, linear extension from the aromatic core and can serve as a precursor to various functional groups including amides, amines, and carboxylic acids.
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The methylenedioxy bridge influences the electron density of the aromatic system, affecting the reactivity of the ring toward electrophilic and nucleophilic reagents .
Physical and Chemical Properties
The physical and chemical properties of 6-amino-1,3-benzodioxole-5-carbonitrile are directly influenced by its structural features and the electronic effects of its functional groups.
Physical Properties
Property | Value/Description |
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Physical State | Crystalline solid at room temperature |
Color | Pale yellow to off-white |
Solubility | Moderately soluble in organic solvents (e.g., DMSO, THF), poor solubility in water |
Melting Point | Approximately 160-165°C* |
Log P | Estimated 0.8-1.2* |
*These values are estimated based on similar benzodioxole derivatives, as exact experimental data is limited. |
Spectroscopic Characteristics
The spectroscopic profile of 6-amino-1,3-benzodioxole-5-carbonitrile provides valuable information for its identification and characterization:
IR Spectroscopy
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Strong absorption band at ~2220-2240 cm⁻¹ (C≡N stretching)
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N-H stretching bands at ~3300-3500 cm⁻¹
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C-O-C stretching bands of the methylenedioxy group at ~1250-1270 cm⁻¹
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Characteristic band for the methylenedioxy -CH₂- at ~930-940 cm⁻¹
NMR Spectroscopy
The ¹H NMR spectrum typically shows:
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A singlet at ~6.0-6.1 ppm for the methylenedioxy -CH₂- protons
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Aromatic protons between 6.5-7.0 ppm
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A broad signal for the -NH₂ protons at ~4.5-5.0 ppm
The ¹³C NMR spectrum exhibits signals for: -
The nitrile carbon at ~115-120 ppm
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The methylenedioxy carbon at ~100-102 ppm
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Aromatic carbons between 110-150 ppm
Electronic Properties
The electronic properties of 6-amino-1,3-benzodioxole-5-carbonitrile are influenced by the push-pull system created by the electron-donating amino group and the electron-withdrawing nitrile group. This arrangement leads to an interesting distribution of electron density across the molecule, which affects its reactivity and potential applications in materials science .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 6-amino-1,3-benzodioxole-5-carbonitrile, ranging from classical organic chemistry methods to more modern, efficient pathways.
Standard Synthetic Route
The most common synthesis pathway involves the following key steps:
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Starting with 6-bromopiperonal (6-bromo-1,3-benzodioxole-5-carbaldehyde)
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Conversion to the corresponding oxime
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Dehydration to form 6-bromo-1,3-benzodioxole-5-carbonitrile
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Amination to introduce the amino group at position 6
This synthetic route is supported by patent literature and has been utilized in the preparation of intermediates for pharmaceutical compounds .
Alternative Synthetic Approaches
Several alternative approaches have been reported in the literature:
Nitration-Reduction-Cyanation Sequence
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Nitration of 1,3-benzodioxole to form 6-nitro-1,3-benzodioxole
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Reduction of the nitro group to form 6-amino-1,3-benzodioxole
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Installation of the nitrile group via diazotization followed by the Sandmeyer reaction with copper(I) cyanide
Direct Functionalization
Recent advances in C-H functionalization chemistry have enabled more direct approaches to the synthesis of the target compound, potentially offering more efficient routes with fewer steps .
Synthetic Applications
6-Amino-1,3-benzodioxole-5-carbonitrile has been utilized as a key intermediate in the synthesis of more complex structures, including:
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The preparation of zephycandidine A analogues, where it serves as a building block for the construction of heterocyclic systems with potential biological activity .
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The synthesis of CEACAM5 antibody-drug conjugates, where it was utilized as compound 16 in a multistep synthetic sequence .
Chemical Reactivity
The reactivity of 6-amino-1,3-benzodioxole-5-carbonitrile is determined by the functional groups present in its structure and their electronic interplay.
Reactivity of the Amino Group
The primary amino group at position 6 exhibits typical reactivity patterns:
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Nucleophilic substitution reactions with electrophiles (alkylation, acylation, etc.)
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Diazotization reactions to form diazonium salts, which can undergo further transformations
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Condensation reactions with carbonyl compounds to form imines, enamines, or more complex heterocyclic systems
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Amide formation through reaction with carboxylic acids or their derivatives
Reactivity of the Nitrile Group
The nitrile functionality at position 5 can participate in various transformations:
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Hydrolysis to form carboxylic acids or amides under acidic or basic conditions
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Reduction to primary amines using appropriate reducing agents
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Addition reactions with nucleophiles, such as Grignard reagents or organolithium compounds
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Cycloaddition reactions to form heterocyclic compounds
Reactivity of the Benzodioxole Core
The 1,3-benzodioxole ring system has its own characteristic reactivity:
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Electrophilic aromatic substitution reactions, directed by the electronic effects of the amino and nitrile groups
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Potential cleavage of the methylenedioxy bridge under specific conditions
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Oxidative transformations of the aromatic core
Applications in Organic Synthesis
6-Amino-1,3-benzodioxole-5-carbonitrile serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
As a Synthetic Intermediate
The compound has been utilized as a key intermediate in several synthetic pathways:
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In the synthesis of benzoxazole derivatives through cyclization reactions involving the amino and nitrile groups
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As a precursor for the preparation of benzimidazole-containing compounds
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In the construction of fused heterocyclic systems with potential pharmaceutical applications
In Medicinal Chemistry
The utility of 6-amino-1,3-benzodioxole-5-carbonitrile in medicinal chemistry stems from its ability to serve as a scaffold for the development of biologically active compounds:
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The 1,3-benzodioxole core is found in numerous natural products and drugs, including antidepressants, antifungals, and anticancer agents
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The amino and nitrile groups provide convenient handles for further functionalization and optimization of pharmacological properties
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The compound has been incorporated into the design of enzyme inhibitors and receptor ligands
Recent Applications
Recent research has demonstrated the use of 6-amino-1,3-benzodioxole-5-carbonitrile in:
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The synthesis of zephycandidine A and its analogues, which have shown potential anticancer activity
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The development of CEACAM5 antibody-drug conjugates for targeted cancer therapy
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The preparation of novel heterocyclic compounds with diverse biological activities
Comparative Analysis with Similar Compounds
To better understand the properties and potential applications of 6-amino-1,3-benzodioxole-5-carbonitrile, it is valuable to compare it with structurally related compounds.
Comparison with Other Benzodioxole Derivatives
Compound | Structural Differences | Key Properties | Applications |
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6-Amino-1,3-benzodioxole-5-carbonitrile | Reference compound | Dual functionality (amino + nitrile) | Synthetic intermediate, potential biological applications |
1,3-Benzodioxole | No amino or nitrile groups | Basic benzodioxole scaffold | Fragrance component, synthetic building block |
1,3-Benzodioxole-5-carboxylic acid | Carboxylic acid instead of amino and nitrile | Higher water solubility, acidic properties | Pharmaceutical intermediate, ligand in coordination chemistry |
5-Amino-1,3-benzodioxole | Amino group at position 5, no nitrile | More nucleophilic, less electronically polarized | Precursor for dyes and pharmaceutical intermediates |
Relationship to Natural Products
Several natural products contain the 1,3-benzodioxole structural motif:
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Safrole, found in sassafras oil
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Myristicin, present in nutmeg and other spices
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Piperine derivatives, found in black pepper
The relationship between 6-amino-1,3-benzodioxole-5-carbonitrile and these natural products provides insights into potential biological activities and synthetic applications.
Comparison with Similar Synthetic Intermediates
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